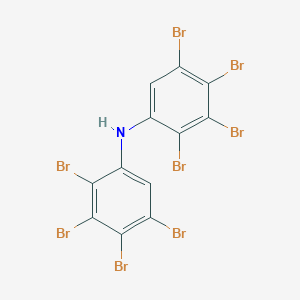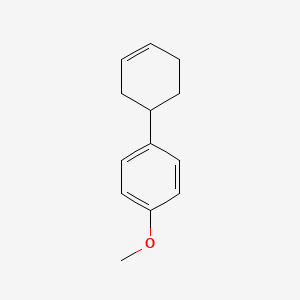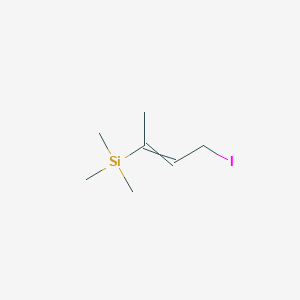![molecular formula C16H28O3 B14636037 [4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid CAS No. 53889-43-3](/img/structure/B14636037.png)
[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid is a complex organic compound with a unique structure It consists of a cyclohexene ring substituted with a methylpent-3-enyl group and a methanol group, along with a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid typically involves multiple steps. One common approach is the alkylation of cyclohexene with 4-methylpent-3-enyl halide, followed by the reduction of the resulting product to introduce the methanol group. The final step involves the esterification of the alcohol with propanoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyclohexene ring can be hydrogenated to cyclohexane using hydrogen gas and a palladium catalyst.
Substitution: The methylpent-3-enyl group can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of [4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]carboxylic acid.
Reduction: Formation of [4-(4-Methylpent-3-enyl)cyclohexane-1-yl]methanol.
Substitution: Formation of halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alcohols and carboxylic acids. It may also serve as a model compound for studying the metabolism of similar structures in living organisms .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the structure could lead to the development of new drugs with specific biological activities .
Industry
In the industrial sector, this compound can be used as an intermediate in the production of fragrances, flavors, and other fine chemicals. Its unique properties make it valuable for creating specialized products .
Wirkmechanismus
The mechanism of action of [4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid involves its interaction with specific molecular targets. The methanol group can participate in hydrogen bonding, while the propanoic acid moiety can engage in ionic interactions. These interactions can influence the compound’s reactivity and its ability to bind to enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: Similar in structure but lacks the methylpent-3-enyl group and propanoic acid moiety.
Cyclohexanone: Contains a ketone group instead of the methanol and propanoic acid groups.
4-Methylcyclohexanol: Similar but lacks the propanoic acid moiety.
Uniqueness
The uniqueness of [4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid lies in its combination of functional groups.
Eigenschaften
CAS-Nummer |
53889-43-3 |
|---|---|
Molekularformel |
C16H28O3 |
Molekulargewicht |
268.39 g/mol |
IUPAC-Name |
[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid |
InChI |
InChI=1S/C13H22O.C3H6O2/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12;1-2-3(4)5/h4,6,13-14H,3,5,7-10H2,1-2H3;2H2,1H3,(H,4,5) |
InChI-Schlüssel |
ICYFKNMSSVGOGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)O.CC(=CCCC1=CCC(CC1)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


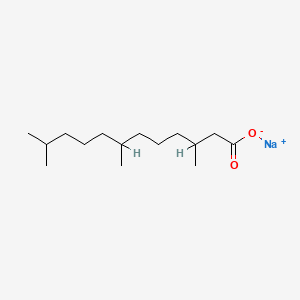
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
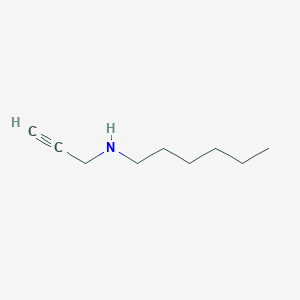
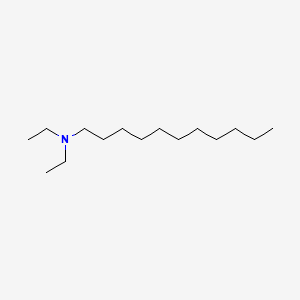
![methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate](/img/structure/B14635971.png)
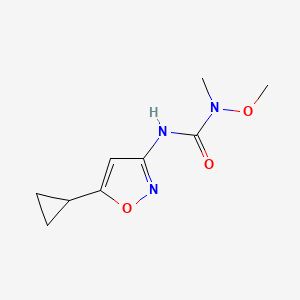

![4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14635991.png)
![N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14635995.png)

